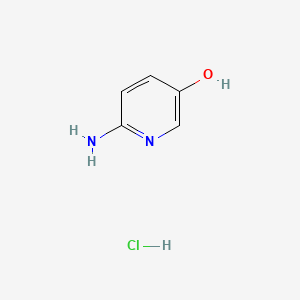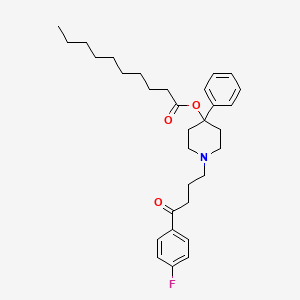
Ethyl ((4-(2-((tert-butoxycarbonyl)amino)ethyl)phenyl)sulfonyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl ((4-(2-((tert-butoxycarbonyl)amino)ethyl)phenyl)sulfonyl)carbamate is a complex organic compound that features a sulfonyl group, a carbamate group, and a tert-butoxycarbonyl (Boc) protected amine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ((4-(2-((tert-butoxycarbonyl)amino)ethyl)phenyl)sulfonyl)carbamate typically involves multiple steps:
Formation of the Boc-protected amine: This step involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amine.
Sulfonylation: The Boc-protected amine is then reacted with a sulfonyl chloride in the presence of a base to introduce the sulfonyl group.
Carbamate formation: Finally, the ethyl carbamate group is introduced through a reaction with ethyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Ethyl ((4-(2-((tert-butoxycarbonyl)amino)ethyl)phenyl)sulfonyl)carbamate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.
Reduction: The carbamate and sulfonyl groups can be reduced under specific conditions.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
科学的研究の応用
Ethyl ((4-(2-((tert-butoxycarbonyl)amino)ethyl)phenyl)sulfonyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which Ethyl ((4-(2-((tert-butoxycarbonyl)amino)ethyl)phenyl)sulfonyl)carbamate exerts its effects involves the interaction of its functional groups with molecular targets. The Boc-protected amine can be deprotected under acidic conditions to release the free amine, which can then interact with enzymes or receptors. The sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
N-(tert-Butoxycarbonyl)ethanolamine: Similar in structure but lacks the sulfonyl group.
tert-Butyl N-(2-hydroxyethyl)carbamate: Another similar compound with different functional groups.
Uniqueness
Ethyl ((4-(2-((tert-butoxycarbonyl)amino)ethyl)phenyl)sulfonyl)carbamate is unique due to the combination of its Boc-protected amine, sulfonyl group, and carbamate group
特性
IUPAC Name |
tert-butyl N-[2-[4-(ethoxycarbonylsulfamoyl)phenyl]ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O6S/c1-5-23-15(20)18-25(21,22)13-8-6-12(7-9-13)10-11-17-14(19)24-16(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,17,19)(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQVWVXTZXYWPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NS(=O)(=O)C1=CC=C(C=C1)CCNC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1-(3-methylbutyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B584344.png)




![2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanethiol](/img/structure/B584353.png)
